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  • Product: 1-Bromopentan-2-ol
  • CAS: 26818-03-1

Core Science & Biosynthesis

Foundational

1-Bromopentan-2-ol physical and chemical properties

Content Type: Technical Whitepaper Subject: Physiochemical Properties, Synthesis, and Reactivity Profile of 1-Bromopentan-2-ol Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Physiochemical Properties, Synthesis, and Reactivity Profile of 1-Bromopentan-2-ol Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

1-Bromopentan-2-ol (CAS: 26818-03-1) is a vicinal halohydrin featuring a five-carbon alkyl chain with a terminal bromine and a secondary hydroxyl group at the C2 position.[1] This bifunctional motif renders it a high-value chiral synthon in organic synthesis. It serves as a direct precursor to 1,2-epoxypentane (propyl oxirane) and is utilized in the construction of complex heterocyclic scaffolds found in antifungal azoles and lipid-modulating therapeutics. Its utility stems from the differential reactivity of the electrophilic carbon-bromine bond and the nucleophilic hydroxyl group, allowing for versatile orthogonal functionalization.

Molecular Architecture & Physiochemical Profile

Structural Analysis

The molecule possesses a single chiral center at C2, existing as (R)- and (S)-enantiomers. The vicinal arrangement of the hydroxyl and bromide groups creates a "spring-loaded" system prone to intramolecular cyclization under basic conditions.

Table 1: Physiochemical Properties of 1-Bromopentan-2-ol

PropertyValue / DescriptionNote
IUPAC Name 1-Bromopentan-2-ol
CAS Registry 26818-03-1Distinct from 1-bromopentane (110-53-2)
Molecular Formula C₅H₁₁BrO
Molecular Weight 167.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~65–70 °C at 15 mmHg (Predicted)Decomposes/Cyclizes at high T
Density ~1.35 g/cm³ (Predicted)Denser than water
Solubility Soluble in EtOH, Et₂O, DCM; Slightly soluble in H₂OLipophilic tail reduces water solubility
LogP ~1.6Moderate lipophilicity

Note: Experimental boiling points and densities for the pure alcohol are often approximated due to its tendency to cyclize to the epoxide upon heating.

Synthetic Pathways & Production[7]

The synthesis of 1-bromopentan-2-ol is primarily achieved through regioselective bromohydration of 1-pentene. This method is preferred for its operational simplicity and high regiocontrol, governed by the stability of the intermediate bromonium ion.

Primary Route: Bromohydration of 1-Pentene

Reaction Logic: The reaction utilizes N-Bromosuccinimide (NBS) as a source of electrophilic bromine (


) in an aqueous medium.

Mechanism:

  • Electrophilic Attack: The alkene attacks the bromine atom of NBS, forming a cyclic bromonium ion intermediate.

  • Nucleophilic Opening: Water acts as the nucleophile. It attacks the more substituted carbon (C2) of the bromonium ring.[2] Although C2 is secondary (vs. primary C1), it bears a greater partial positive charge (

    
    ) in the transition state, directing the hydroxyl group to the C2 position.[2]
    
  • Result: The bromine remains on the terminal C1, yielding 1-bromo-2-pentanol.

Experimental Protocol (Bench Scale)

Standard Operating Procedure for 100 mmol Scale

Reagents:

  • 1-Pentene (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Water/Acetone (1:1 v/v) or Water/THF

  • Sodium Thiosulfate (sat. aq.)

Workflow:

  • Setup: Charge a round-bottom flask with 1-pentene and solvent (Acetone/H₂O 50:50). Cool to 0°C to suppress side reactions.

  • Addition: Add NBS portion-wise over 30 minutes. Maintain temperature <5°C. The solution will turn orange/yellow.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 3-6 hours. Monitor by TLC (stain with p-anisaldehyde; starting alkene is volatile).

  • Quench: Add saturated sodium thiosulfate solution to quench excess bromine (color fades to clear).

  • Extraction: Extract with Diethyl Ether (3x).

  • Workup: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (keep bath <40°C to prevent epoxide formation).

  • Purification: Vacuum distillation is possible but risky. Column chromatography (Hexanes/EtOAc) is preferred for high purity.

Visualizing the Synthesis Logic

SynthesisPathway Pentene 1-Pentene (C5H10) Bromonium Cyclic Bromonium Intermediate Pentene->Bromonium Electrophilic Addition NBS NBS / H2O (Bromine Source) NBS->Bromonium WaterAttack Nucleophilic Attack (H2O at C2) Bromonium->WaterAttack Regioselective Opening Product 1-Bromopentan-2-ol (Target) WaterAttack->Product Deprotonation

Figure 1: Regioselective synthesis of 1-bromopentan-2-ol via bromohydration.

Reactivity Profile & Mechanistic Insights[9]

Intramolecular Cyclization (Epoxide Formation)

The most critical reaction of 1-bromopentan-2-ol is its conversion to 1,2-epoxypentane upon treatment with base. This transformation is a classic example of the Williamson ether synthesis mechanism occurring intramolecularly.

  • Reagents: NaOH, KOH, or K₂CO₃.

  • Mechanism:

    • Base deprotonates the C2-hydroxyl group, forming an alkoxide.[2]

    • The alkoxide performs a backside

      
       attack on the C1-carbon bearing the bromine.[2]
      
    • Bromide is displaced, closing the three-membered oxirane ring.

  • Significance: This reaction validates the 1,2-functionalization and is the primary route to generate the propyl oxirane building block for further polymerization or ring-opening reactions.

Nucleophilic Substitution

The terminal bromide is a good leaving group. However, direct substitution (e.g., with amines or azides) often competes with epoxide formation. To achieve direct substitution without cyclization, the hydroxyl group is typically protected (e.g., as a TBS ether) or the reaction is performed under non-basic conditions.

Visualizing the Cyclization Mechanism

Epoxidation Start 1-Bromopentan-2-ol Alkoxide Alkoxide Intermediate (C2-O-) Start->Alkoxide Deprotonation Base Base (OH-) Base->Alkoxide TS Transition State (Backside Attack) Alkoxide->TS Intramolecular SN2 Epoxide 1,2-Epoxypentane TS->Epoxide -Br (Leaving Group)

Figure 2: Base-promoted cyclization to 1,2-epoxypentane.

Applications in Drug Discovery[10][11][12]

1-Bromopentan-2-ol is rarely the final API but serves as a critical Chiral Synthon in the following areas:

  • Antifungal Azoles: The 2-hydroxypentyl moiety mimics the structure of certain lipid chains. It is used to synthesize derivatives of azole antifungals where lipophilicity modulation is required to improve membrane permeability.

  • Beta-Blocker Analogs: While classical beta-blockers use an isopropyl group, research analogs utilizing a pentyl chain (derived from this bromohydrin) are used to probe the steric constraints of the

    
    -adrenergic receptor binding pocket.
    
  • Lipid Mimetics: Used in the synthesis of sphingosine analogs and other bioactive lipids where a specific stereochemical configuration at the alcohol position is required alongside a terminal functional handle.

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Causes severe eye irritation (H319) and skin irritation (H315).[3][4]

    • Acute Toxicity: Harmful if swallowed (H302).[3]

    • Sensitization: Potential skin sensitizer due to alkylating capability.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hygroscopic).

  • Disposal: Must be disposed of as halogenated organic waste.

References

  • PubChem. 1-Bromopentan-2-ol (Compound).[3][4][5][6] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Bromohydrin Formation. Org.[7][8] Synth. Coll. Vol. (General Reference for NBS/Water methodology). Available at: [Link]

  • ChemSRC. 1-Bromopentane vs 1-Bromopentan-2-ol Data. Available at: [Link]

  • Master Organic Chemistry. Epoxide Ring Opening and Formation Mechanisms. Available at: [Link][9]

Sources

Exploratory

Synthesis of 1-Bromopentan-2-ol from 1-Pentene: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-bromopentan-2-ol, a valuable bifunctional molecule, from the readily available starting material, 1-pentene. The core of this transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromopentan-2-ol, a valuable bifunctional molecule, from the readily available starting material, 1-pentene. The core of this transformation lies in the electrophilic addition reaction known as bromohydrin formation. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. Safety considerations and best practices for handling the involved reagents are also thoroughly addressed. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a practical and scientifically rigorous resource for the preparation of this and similar compounds.

Introduction: The Strategic Importance of 1-Bromopentan-2-ol

Halohydrins, organic compounds containing both a halogen and a hydroxyl group on adjacent carbon atoms, are versatile intermediates in organic synthesis. Their utility stems from the presence of two distinct functional groups that can be selectively manipulated to construct more complex molecular architectures. 1-Bromopentan-2-ol, in particular, serves as a key building block, enabling transformations such as epoxide formation, nucleophilic substitution at the bromine-bearing carbon, and oxidation of the secondary alcohol. These subsequent reactions open pathways to a diverse range of molecules with potential applications in medicinal chemistry and materials science.

The synthesis of 1-bromopentan-2-ol from 1-pentene is a classic example of a regioselective and stereoselective addition reaction to an alkene. This guide will focus on a robust and widely adopted method utilizing N-bromosuccinimide (NBS) in an aqueous medium, which offers significant advantages in terms of safety and handling compared to the use of elemental bromine.

Mechanistic Insights: The Bromohydrin Formation Pathway

The reaction of an alkene with a source of electrophilic bromine in the presence of water proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate.[1][2] This pathway dictates both the regioselectivity and the stereochemistry of the product.

The key steps are as follows:

  • Formation of the Bromonium Ion: The pi bond of the 1-pentene acts as a nucleophile, attacking the electrophilic bromine atom of N-bromosuccinimide (which serves as a source of Br₂ in situ).[3] This results in the formation of a three-membered ring intermediate known as a bromonium ion, with the positive charge delocalized over the bromine and the two carbon atoms of the former double bond.

  • Nucleophilic Attack by Water: Water, being the solvent and present in a large excess, acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion.[2] This attack occurs from the side opposite to the bulky bromonium ion, leading to an anti-addition of the bromine and hydroxyl groups.

  • Regioselectivity of the Attack: In the case of an unsymmetrical alkene like 1-pentene, the nucleophilic attack by water is regioselective. The attack preferentially occurs at the more substituted carbon atom (C2 of 1-pentene). This is because the more substituted carbon can better stabilize the partial positive charge in the transition state of the ring-opening.[2]

  • Deprotonation: The resulting oxonium ion is then deprotonated by a weak base in the reaction mixture (such as water or the succinimide anion) to yield the neutral 1-bromopentan-2-ol product.[2]

Bromohydrin Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 1-Pentene 1-Pentene NBS NBS / H₂O Bromonium Cyclic Bromonium Ion Product 1-Bromopentan-2-ol Bromonium->Product + H₂O (nucleophilic attack) - H⁺

Figure 1: Conceptual workflow of bromohydrin formation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of bromohydrins from alkenes using N-bromosuccinimide.[4] It is designed to be a self-validating system, where the successful execution of each step is critical for the overall outcome.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
1-Pentene1.0 eq.Starting material
N-Bromosuccinimide (NBS)1.1 eq.Source of electrophilic bromine
Dimethyl sulfoxide (DMSO)SolventPolar aprotic solvent to dissolve reactants
WaterCo-solventNucleophile
Diethyl etherExtraction solventTo isolate the product from the aqueous phase
Saturated aq. NaHCO₃ soln.Washing agentTo neutralize any remaining acid
Saturated aq. NaCl soln. (Brine)Washing agentTo remove water from the organic layer
Anhydrous MgSO₄ or Na₂SO₄Drying agentTo remove residual water from the organic layer
Round-bottom flaskAppropriate size for the reaction scaleReaction vessel
Magnetic stirrer and stir bar-For efficient mixing
Separatory funnel-For liquid-liquid extraction
Rotary evaporator-For solvent removal
Chromatography columnSilica gelFor purification of the product
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-pentene (1.0 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water (typically a 4:1 to 3:1 v/v ratio). The use of a co-solvent system is necessary as alkenes have low solubility in water alone.[4]

  • Addition of NBS: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (1.1 eq.) in portions. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 1-pentene spot. The reaction is generally complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture). The organic product will move into the diethyl ether layer.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (to neutralize any residual acid) and brine (to begin the drying process).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Experimental_Workflow A 1. Reaction Setup: 1-Pentene in DMSO/H₂O B 2. NBS Addition at 0 °C A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up: Aqueous Quench & Diethyl Ether Extraction C->D E 5. Washing: Sat. NaHCO₃ & Brine D->E F 6. Drying & Solvent Removal E->F G 7. Purification: Column Chromatography F->G H Pure 1-Bromopentan-2-ol G->H

Figure 2: A step-by-step experimental workflow for the synthesis of 1-bromopentan-2-ol.

Product Characterization: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C5)~0.9Triplet (t)3H
-CH₂- (C4)~1.4 - 1.6Multiplet (m)2H
-CH₂- (C3)~1.5 - 1.7Multiplet (m)2H
-CH(OH)- (C2)~3.8 - 4.0Multiplet (m)1H
-CH₂Br (C1)~3.4 - 3.6Multiplet (m)2H
-OHVariableSinglet (s)1H
  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)
C5~14
C4~19
C3~35
C2~70
C1~40
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupExpected Absorption Band (cm⁻¹)Appearance
O-H (alcohol)3200 - 3600Broad, strong
C-H (alkane)2850 - 3000Medium to strong
C-O (alcohol)1050 - 1150Strong
C-Br500 - 600Medium to strong

Safety and Hazard Management

A thorough understanding and implementation of safety protocols are paramount when performing this synthesis.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of the dust.

  • 1-Pentene: 1-Pentene is a flammable liquid. Keep it away from ignition sources.

  • Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. Therefore, it is crucial to wear gloves when handling it.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations involving diethyl ether should be conducted in a fume hood, far from any potential ignition sources.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of 1-bromopentan-2-ol from 1-pentene via bromohydrin formation with N-bromosuccinimide is a reliable and scalable method for producing this versatile synthetic intermediate. The reaction proceeds with high regioselectivity, and the use of NBS enhances the safety of the procedure. By following the detailed experimental protocol and employing the outlined analytical techniques for characterization, researchers can confidently prepare and verify the integrity of 1-bromopentan-2-ol for its application in further synthetic endeavors.

References

  • This reference is a placeholder for a relevant citation that would ideally be found in a specialized chemical database or journal for the specific synthesis of 1-bromopentan-2-ol.
  • This is a placeholder for a citation that would provide specific spectroscopic data for 1-bromopentan-2-ol
  • This is a placeholder for a citation regarding the safety and handling of N-bromosuccinimide.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • This is a placeholder for a citation from a primary literature source detailing a similar bromohydrin form
  • This is a placeholder for a citation discussing the regioselectivity of bromohydrin form
  • This is a placeholder for a citation regarding the work-up and purific
  • This is a placeholder for a citation on the general utility of halohydrins in organic synthesis.
  • This is a placeholder for a citation from a chemical supplier's safety d
  • This is a placeholder for a citation from a chemical supplier's safety d
  • This is a placeholder for a citation from a chemical supplier's safety d
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • This is a placeholder for a citation from a journal article discussing the use of NBS in organic synthesis.
  • This is a placeholder for a citation from a journal article discussing the NMR spectroscopy of halohydrins.
  • This is a placeholder for a citation from a journal article discussing the IR spectroscopy of halohydrins.
  • OrgoSolver. (n.d.). Alkene Reactions: Bromohydrin Formation using Br2 and H2O. Retrieved from [Link]

  • This is a placeholder for a citation from a journal article discussing the practical aspects of labor
  • Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS). YouTube. Retrieved from [Link]

  • This is a placeholder for a citation from a comprehensive organic synthesis textbook.
  • This is a placeholder for a citation from a review article on the applic
  • This is a placeholder for a citation from a journal article on green chemistry approaches to halogen
  • This is a placeholder for a citation on the stereochemistry of addition reactions to alkenes.
  • This is a placeholder for a citation detailing the hazards and safe disposal of halogen
  • LibreTexts Chemistry. (2024, July 30). 8.4: Halohydrins from Alkenes - Addition of HO-X. Retrieved from [Link]

Sources

Foundational

Chirality and Stereoisomers of 1-Bromopentan-2-ol: A Technical Guide

Executive Summary 1-Bromopentan-2-ol (CAS: 35010-63-6 for racemate) represents a critical class of chiral halohydrins used as versatile building blocks in the synthesis of pharmaceutical intermediates, particularly chira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromopentan-2-ol (CAS: 35010-63-6 for racemate) represents a critical class of chiral halohydrins used as versatile building blocks in the synthesis of pharmaceutical intermediates, particularly chiral epoxides. Its utility stems from the bifunctional nature of the molecule: an electrophilic carbon bearing the bromine and a nucleophilic oxygen in the hydroxyl group. This guide details the stereochemical definition, enantioselective synthesis via catalytic reduction, and the mechanistic implications of its chirality in subsequent ring-closure reactions.

Part 1: Structural Analysis & Stereochemistry

The molecule 1-bromopentan-2-ol possesses a single stereogenic center at the C2 position. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

To assign configuration (R/S) at C2, we rank the substituents based on atomic number and connectivity:

  • -OH : Oxygen (Atomic No. 8) has the highest priority.

  • -CH₂Br : The carbon is attached to Bromine (Atomic No. 35). This outranks the propyl chain.

  • -CH₂CH₂CH₃ (Propyl) : The carbon is attached to other carbons.

  • -H : Lowest priority.

Configuration Rule:

  • (2R)-1-bromopentan-2-ol : When the hydrogen is oriented away from the viewer (dashed), the sequence 1

    
     2 
    
    
    
    3 follows a clockwise direction.
  • (2S)-1-bromopentan-2-ol : The sequence follows a counter-clockwise direction.

3D Stereochemical Visualization

The spatial arrangement is critical because the enantiomers exhibit distinct biological activities and reactivities in stereospecific environments (e.g., enzyme active sites).

Part 2: Synthetic Pathways

For research and drug development, accessing the enantiopure form is superior to resolving racemic mixtures. We present two primary routes: a robust chemical reduction for racemates (Route A) and a catalytic asymmetric reduction for high enantiomeric excess (ee) (Route B).

Route A: Racemic Synthesis (Baseline Protocol)

Precursor: 1-Bromo-2-pentanone. Reagent: Sodium Borohydride (


).
Mechanism:  Hydride transfer to the carbonyl carbon. Because the ketone is planar (

), the hydride attacks from the Re and Si faces with equal probability, yielding a 50:50 racemic mixture.
Route B: Enantioselective Synthesis (The "Gold Standard")

To obtain high ee, we utilize the Corey-Bakshi-Shibata (CBS) Reduction . This method employs a chiral oxazaborolidine catalyst to direct the hydride attack.

  • Substrate: 1-Bromo-2-pentanone.[1]

  • Catalyst: (R)-Me-CBS (derived from proline).

  • Stoichiometric Reductant: Borane-THF (

    
    ) or Catecholborane.
    

Mechanistic Insight: The nitrogen of the oxazaborolidine coordinates with


, activating it. The ketone binds to the boron atom. The bulky groups on the catalyst sterically hinder one face of the ketone, forcing hydride delivery to the specific opposing face.
Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 1-Bromo-2-pentanone TS Transition State: Face-Selective Hydride Transfer Start->TS Substrate Binding Catalyst Catalyst Activation: (R)-Me-CBS + BH3·THF Catalyst->TS Coordination Quench Acidic Quench (MeOH/HCl) TS->Quench Reduction Complete Product Product: (S)-1-Bromopentan-2-ol (>95% ee) Quench->Product Workup

Caption: Figure 1. Workflow for the enantioselective CBS reduction of 1-bromo-2-pentanone to yield (S)-1-bromopentan-2-ol.

Part 3: Reactivity & Mechanistic Implications

The most critical application of chiral 1-bromopentan-2-ol is its conversion to (S)-1,2-epoxypentane via base-induced cyclization. This reaction is stereospecific and proceeds via an intramolecular


 mechanism.[2]
The Mechanism: Intramolecular Williamson Ether Synthesis
  • Deprotonation: A base (e.g., NaOH or

    
    ) removes the hydroxyl proton, forming an alkoxide.
    
  • Backside Attack: The alkoxide oxygen attacks C1 (the carbon bearing the bromine) from the backside relative to the C-Br bond.

  • Inversion? Note that the chiral center is at C2, but the bond breaking/forming occurs at C1 and the Oxygen. The configuration at C2 is retained in terms of absolute spatial arrangement of the alkyl chain vs the oxygen, but the CIP designation might flip depending on priority changes. However, for 1,2-epoxypentane formation, the geometry is fixed by the starting alcohol.

Crucial Note on Regiochemistry: Unlike opening an epoxide with HBr (which often yields the unwanted 2-bromo-1-pentanol regioisomer due to Markovnikov-like directing effects), starting from the bromohydrin guarantees the oxygen is on C2.

Epoxide Formation Pathway

EpoxideMechanism Step1 (S)-1-Bromopentan-2-ol Step2 Alkoxide Intermediate (Deprotonated) Step1->Step2 + NaOH (aq) Step3 Transition State (Anti-periplanar geometry) Step2->Step3 Intramolecular SN2 Step4 (S)-1,2-Epoxypentane + NaBr Step3->Step4 Ring Closure

Caption: Figure 2. Stereospecific conversion of the bromohydrin to the epoxide via intramolecular SN2.

Part 4: Analytical Characterization

Validating the stereochemical outcome is non-negotiable in drug development.

Chiral HPLC Analysis

Separation of enantiomers is achieved using polysaccharide-based chiral stationary phases (CSPs).

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Mosher's Ester Analysis (NMR)

For absolute configuration assignment without a reference standard:

  • Derivatize the alcohol with (R)- and (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analyze via

    
     or 
    
    
    
    NMR.
  • The anisotropic shielding effects of the phenyl group cause predictable chemical shift differences (

    
    ) between the diastereomers, allowing assignment of the C2 configuration.
    

Part 5: Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-1-Bromopentan-2-ol

Safety Warning: 1-Bromo-2-pentanone is a lachrymator. Work in a fume hood. Borane is pyrophoric.

  • Catalyst Preparation: In a flame-dried flask under Argon, dissolve (S)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Activation: Add

    
     (0.6 eq) at room temperature. Stir for 15 minutes.
    
  • Reaction: Cool the mixture to -20°C. Simultaneously add a solution of 1-bromo-2-pentanone (1.0 eq) in THF and additional

    
     (0.6 eq) dropwise over 1 hour.
    
    • Why? Slow addition maintains a low concentration of free ketone, ensuring it is reduced by the catalyst-borane complex rather than free borane (which would yield racemate).

  • Quench: Carefully add Methanol (MeOH) dropwise until gas evolution ceases.

  • Workup: Concentrate in vacuo. Dissolve residue in ether, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 9:1).

Protocol 2: Determination of Enantiomeric Excess (HPLC)
  • Sample Prep: Dissolve 1 mg of purified product in 1 mL of Hexane/IPA (90:10).

  • Conditions: Flow rate 0.5 mL/min, 25°C.

  • Calculation:

    
    .
    

References

  • BenchChem. (2025).[2] An In-Depth Technical Guide to (S)-2-Bromopentane: Synthesis, Stereochemistry, and Analysis. 2

  • Kawanami, Y., & Yanagita, R. C. (2018).[3] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.[3] Molecules, 23(10), 2408.[3] 3

  • PubChem. (2025).[1] 1-Bromopentan-2-one Compound Summary. National Library of Medicine. 1[2][4]

  • Master Organic Chemistry. (2025). Addition of HBr to Alkenes: Mechanism and Regioselectivity. 5

  • Agilent Technologies. (2019).[6] Safety Data Sheet: 2-Pentanol. 6[1]

Sources

Exploratory

Technical Guide: Reactivity &amp; Applications of 1-Bromopentan-2-ol

This guide details the chemical behavior of 1-Bromopentan-2-ol , a vicinal halohydrin characterized by a secondary hydroxyl group at C2 and a primary bromide at C1. Its reactivity is defined by the competition between in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior of 1-Bromopentan-2-ol , a vicinal halohydrin characterized by a secondary hydroxyl group at C2 and a primary bromide at C1. Its reactivity is defined by the competition between intramolecular cyclization (epoxidation) and intermolecular nucleophilic substitution, making it a critical case study in kinetic vs. thermodynamic control.

Structural Analysis & Electronic Properties

1-Bromopentan-2-ol (CAS: 101991836) presents a classic vicinal halohydrin motif. Its reactivity is governed by three electronic and steric factors:

  • Inductive Effect (-I): The electronegative bromine at C1 and oxygen at C2 create a polarization gradient. The C1 carbon is electrophilic (

    
    ), susceptible to nucleophilic attack.
    
  • The Vicinal Effect (Anchimeric Assistance): The proximity of the hydroxyl group allows for neighboring group participation (NGP). Under basic conditions, the alkoxide formed is positioned perfectly for an intramolecular backside attack on C1.

  • Chirality: C2 is a stereocenter. In the synthesis of chiral epoxides, the configuration at C2 is retained during cyclization because the C2-O bond remains intact while the C1-Br bond breaks.

Physicochemical Profile
PropertyValueImplication for Processing
Molecular Weight 167.04 g/mol Suitable for fragment-based drug design.
Boiling Point ~180°C (est)High boiling point requires vacuum distillation for purification.
Solubility Polar OrganicsSoluble in DCM, THF, EtOH; limited water solubility facilitates biphasic reactions.
Stability ModerateProne to spontaneous epoxidation in basic media; light-sensitive (C-Br bond).

Reaction Landscape: The Divergence Point

The reactivity of 1-bromopentan-2-ol bifurcates based on pH and the presence of external nucleophiles. The following diagram illustrates the three primary pathways: Cyclization (Epoxidation) , Substitution (SN2) , and Oxidation .

ReactionLandscape Start 1-Bromopentan-2-ol Base Base (NaOH/KOH) Start->Base Oxidant Oxidant (PCC/Jones) Start->Oxidant Nuc Nucleophile (Nu-) Start->Nuc Epoxide 1,2-Epoxypentane (Intramolecular SN2) Base->Epoxide Fast (k_intra > k_inter) Ketone 1-Bromo-2-pentanone (Alcohol Oxidation) Oxidant->Ketone Selective Oxidation Subst 1-Nu-pentan-2-ol (Intermolecular SN2) Nuc->Subst Slow (Direct Displacement) Epoxide->Subst Via Ring Opening

Figure 1: Divergent reaction pathways. The thickness of the blue arrow indicates the kinetic dominance of epoxidation under basic conditions.

Intramolecular Reactivity: Epoxide Formation[1][2]

The most rapid and synthetically useful reaction for 1-bromopentan-2-ol is the formation of 1,2-epoxypentane . This proceeds via an intramolecular Williamson ether synthesis mechanism.[1]

Mechanism & Kinetics
  • Deprotonation: A base removes the proton from the C2-hydroxyl group, forming an alkoxide.

  • Cyclization: The alkoxide oxygen attacks the backside of the C1-Br bond.

  • Displacement: Bromide is expelled, closing the three-membered oxirane ring.

Why this pathway wins: According to Baldwin's Rules and entropy, the formation of a 3-membered ring (3-exo-tet) is kinetically favored over intermolecular reactions due to the high effective molarity of the neighboring nucleophile. The reaction is often instantaneous at room temperature with strong bases.

Stereochemical Retention

Critically, because the nucleophilic oxygen is attached to the chiral center (C2) and attacks the achiral primary carbon (C1), the stereochemistry at C2 is retained .

  • (2S)-1-bromopentan-2-ol

    
    (2S)-1,2-epoxypentane
    

Intermolecular Nucleophilic Substitution

Direct substitution of the bromine by an external nucleophile (e.g., Azide, Cyanide, Amine) is complicated by the competing epoxidation.

The "Epoxide Route" vs. Direct Displacement

In many cases, what appears to be a direct displacement actually proceeds via a transient epoxide intermediate:

  • Base forms Epoxide.

  • Nucleophile attacks Epoxide.

Regioselectivity Implication:

  • Direct SN2: Nucleophile attacks C1 (Primary).

  • Epoxide Opening (Basic): Nucleophile attacks C1 (Less hindered).

  • Epoxide Opening (Acidic): Nucleophile attacks C2 (More substituted, carbocation character).

To achieve direct displacement without epoxide intermediates, one must typically protect the hydroxyl group (e.g., as a silyl ether) or use non-basic conditions.

Experimental Protocols

Protocol A: Synthesis of 1,2-Epoxypentane (Base-Promoted Cyclization)

Objective: High-yield conversion of bromohydrin to epoxide.

Reagents:

  • 1-Bromopentan-2-ol (1.0 equiv)[2]

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution (1.5 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

Step-by-Step:

  • Biphasic Setup: Dissolve 1-bromopentan-2-ol in DCM. Add the solution to a round-bottom flask.

  • Initiation: Add the 2.0 M NaOH solution dropwise while stirring vigorously at 0°C.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (Silica, 10% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, replaced by the epoxide (Rf ~0.6).

  • Workup: Separate the organic layer. Wash the aqueous layer once with DCM. Combine organics, dry over anhydrous

    
    , and concentrate carefully (epoxides are volatile).
    
  • Validation:

    
     NMR will show the disappearance of the 
    
    
    
    -Br protons (~3.5 ppm) and appearance of epoxide ring protons (~2.5-2.9 ppm).
Protocol B: Selective Oxidation to 1-Bromo-2-pentanone

Objective: Oxidation of the alcohol without affecting the alkyl bromide.

Reagents:

  • 1-Bromopentan-2-ol[2]

  • Pyridinium Chlorochromate (PCC) or Jones Reagent (CrO3/H2SO4)

  • DCM (anhydrous)

Step-by-Step:

  • Preparation: Suspend PCC (1.5 equiv) in anhydrous DCM.

  • Addition: Add a solution of 1-bromopentan-2-ol in DCM to the PCC suspension at room temperature.

  • Monitoring: Stir for 2-4 hours. The orange suspension will turn to a black tar as chromium is reduced.

  • Purification: Filter the reaction mixture through a pad of Celite/Silica to remove chromium salts.

  • Result: Evaporation yields 1-bromo-2-pentanone, a potent lachrymator and useful intermediate for heterocycle synthesis (e.g., thiazoles via Hantzsch synthesis).

Applications in Drug Development

1-Bromopentan-2-ol serves as a versatile "chiral linchpin" in medicinal chemistry:

  • Beta-Blocker Synthesis: The bromohydrin motif is a precursor to the amino-alcohol pharmacophore found in beta-blockers. The epoxide intermediate reacts with isopropylamine to generate the active core.

  • Heterocycle Formation: The

    
    -bromoketone derivative is a precursor for thiazoles and imidazoles, common scaffolds in kinase inhibitors.
    
  • Peptidomimetics: The chiral center allows for the stereoselective introduction of alkyl chains into peptide backbones.

References

  • Mechanism of Epoxide Formation from Halohydrins Source: Yale University, Department of Chemistry Context: Detailed kinetic analysis of intramolecular Williamson ether synthesis and stereochemical retention. URL:[Link]

  • Nucleophilic Substitution vs. Elimination in Halohydrins Source: Master Organic Chemistry Context: Comparative analysis of SN2 pathways and the role of basicity in epoxide formation. URL:[Link]

  • Synthesis of Epoxides from Bromohydrins Source: Organic Chemistry Portal Context: Methodologies for converting alkenes to epoxides via bromohydrin intermediates.[1] URL:[Link]

  • PubChem Compound Summary: 1-Bromopentan-2-ol Source: National Institutes of Health (NIH) Context: Physical properties, safety data, and structural identifiers (CAS 101991836).[2] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Synthesis of Grignard Reagents from 1-Bromopentan-2-ol

Abstract The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of crucial carbon-carbon bonds.[1] However, substrates containing functional groups incompatible with the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of crucial carbon-carbon bonds.[1] However, substrates containing functional groups incompatible with the strongly basic and nucleophilic nature of the Grignard reagent present significant challenges. 1-Bromopentan-2-ol is a prime example of such a substrate, where the presence of a hydroxyl group on the same molecule as the alkyl halide precludes direct Grignard reagent formation. This document provides an in-depth analysis of this intramolecular incompatibility and presents a robust, field-proven protocol for the successful synthesis and utilization of the desired Grignard reagent through a protecting group strategy. This guide is intended for researchers and professionals in drug development and synthetic chemistry, offering both the theoretical underpinnings and detailed, step-by-step experimental procedures.

The Inherent Challenge: Intramolecular Incompatibility

Grignard reagents are organomagnesium halides (R-MgX) that are potent nucleophiles and exceptionally strong bases.[2][3] Their utility stems from the nucleophilic character of the carbon atom bound to magnesium.[4] However, this extreme basicity also renders them incompatible with any molecule containing an acidic proton, such as water, carboxylic acids, and, critically, alcohols.[3][5]

When attempting to form a Grignard reagent from 1-bromopentan-2-ol, any infinitesimally small amount of the desired organometallic species that forms will be immediately quenched by the acidic proton of the hydroxyl group from another molecule of the starting material. This rapid acid-base reaction is significantly faster than the desired reaction with an external electrophile, leading to the consumption of the Grignard reagent and the formation of an alkoxide and pentane. The reaction is, in effect, self-destructive.

This immediate intramolecular quenching pathway is illustrated below.

cluster_0 Attempted Direct Grignard Formation SM 1-Bromopentan-2-ol (Starting Material) Mg Mg(0) / Ether SM->Mg Reaction Grignard [HO-(C5H9)-MgBr] (Transient Grignard) Mg->Grignard Forms Quench Immediate Quenching (Acid-Base Reaction) Grignard->Quench Reacts with SM's -OH Product Inactive Magnesium Alkoxide + Pentane Quench->Product Yields

Figure 1: The self-quenching pathway in the direct Grignard formation attempt from 1-bromopentan-2-ol.

The Solution: The Protecting Group Strategy

To circumvent this intramolecular destruction, the reactive hydroxyl group must be temporarily masked with a chemical moiety known as a "protecting group."[6][7] An ideal protecting group for this application must be:

  • Easy to install in high yield.

  • Inert to the strongly basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions.

  • Easy to remove under conditions that do not affect the newly formed molecule.

Silyl ethers are the most common and effective choice for protecting alcohols against Grignard reagents.[7][8] They are readily formed by reacting the alcohol with a silyl halide in the presence of a mild base and are stable to strong bases, organometallics, and many oxidizing/reducing agents.[7] For this protocol, we will use tert-butyldimethylsilyl chloride (TBDMS-Cl), which provides a robust silyl ether that is easily removed later with a fluoride source or under acidic conditions.

Detailed Experimental Protocols

Safety First: Grignard reactions are highly exothermic and involve extremely flammable and moisture-sensitive reagents.[9] All operations must be conducted in a well-ventilated fume hood, and all glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (Nitrogen or Argon).[9] Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.

Protocol 1: Protection of 1-Bromopentan-2-ol as a TBDMS Ether

This step converts the incompatible haloalcohol into a haloether, which is stable under Grignard conditions.

A. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
1-Bromopentan-2-ol167.0510.0 g (59.8 mmol)1.0
tert-Butyldimethylsilyl Chloride (TBDMS-Cl)150.729.9 g (65.8 mmol)1.1
Imidazole68.084.48 g (65.8 mmol)1.1
Dichloromethane (DCM), anhydrous-200 mL-
Saturated aq. NH₄Cl-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-

B. Step-by-Step Procedure

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-bromopentan-2-ol (1.0 eq), imidazole (1.1 eq), and TBDMS-Cl (1.1 eq).

  • Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) to the flask via cannula or a dry syringe.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a white precipitate (imidazole hydrochloride) will be observed.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-(tert-butyldimethylsilyloxy)-1-bromopentane, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Grignard Reagent Formation and Application

This protocol details the formation of the Grignard reagent from the protected haloether and its subsequent reaction with an electrophile (acetone is used as an example).

A. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-(tert-butyldimethylsilyloxy)-1-bromopentane281.2914.0 g (49.8 mmol)1.0
Magnesium Turnings24.311.45 g (59.7 mmol)1.2
Anhydrous Diethyl Ether or THF-150 mL-
Iodine Crystal-1 small crystalCatalytic
Acetone, anhydrous58.082.9 g (49.8 mmol)1.0
Saturated aq. NH₄Cl or 1M HCl-100 mL-

B. Step-by-Step Procedure

  • Apparatus Setup: Assemble a three-neck flask (flame-dried) with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.

  • Magnesium Activation: Gently warm the flask with a heat gun under a flow of nitrogen until the iodine sublimes, producing a purple vapor that then dissipates. This helps activate the magnesium surface.[10] Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of the protected haloether (1.0 eq) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add ~10% of this solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining haloether solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 30-45 minutes.[11]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 60 minutes to ensure full conversion. The solution should appear grey and cloudy.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C. Prepare a solution of acetone (1.0 eq) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Addition: Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A thick precipitate may form.

  • Quench and Deprotection: After the addition is complete, remove the ice bath and stir for 30 minutes at room temperature. Then, slowly and carefully pour the reaction mixture over 200 g of crushed ice in a beaker containing 100 mL of saturated aqueous NH₄Cl or 1M HCl. The acidic work-up both neutralizes the reaction and cleaves the TBDMS protecting group.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The final product, 2,3-dimethylheptan-3-ol, can be purified by distillation or column chromatography.

Overall Workflow Visualization

The entire multi-step sequence from the problematic starting material to the final desired product is a validated and logical pathway.

Start 1-Bromopentan-2-ol (Incompatible Substrate) Protect Protection Step Start->Protect TBDMS-Cl, Imidazole Intermediate Protected Haloether (TBDMS-O-(C5H9)-Br) Protect->Intermediate Grignard_Form Grignard Formation Intermediate->Grignard_Form Mg(0), Ether Grignard_Reagent Grignard Reagent (TBDMS-O-(C5H9)-MgBr) Grignard_Form->Grignard_Reagent Reaction Reaction with Electrophile (e.g., Acetone) Grignard_Reagent->Reaction Alkoxide Alkoxide Intermediate Reaction->Alkoxide Workup Acidic Work-up & Deprotection (H3O+) Alkoxide->Workup Final_Product Final Product (e.g., 2,3-Dimethylheptan-3-ol) Workup->Final_Product

Figure 2: Complete workflow for the synthesis of a tertiary alcohol starting from 1-bromopentan-2-ol.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate. 1. Wet glassware or solvent.[12] 2. Inactive magnesium surface (oxide layer). 3. Low concentration of alkyl halide.1. Ensure all glassware is flame-dried and solvents are freshly distilled and anhydrous. 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[10] Crush the Mg turnings under nitrogen. 3. Ensure the initial addition creates a locally concentrated solution.
Reaction starts but then stops. 1. Moisture introduced during addition. 2. Wurtz coupling side reaction.[13]1. Check all seals and maintain a positive pressure of inert gas. 2. Ensure slow, controlled addition to avoid high local concentrations of the alkyl halide.
Low yield of final product. 1. Incomplete Grignard formation. 2. Incomplete protection or deprotection. 3. Grignard reagent decomposed before use.1. Allow for sufficient reaction time after addition. 2. Monitor protection/deprotection steps by TLC/GC-MS to ensure completion. 3. Use the Grignard reagent immediately after it is prepared.

References

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Fiveable. Protection of Alcohols. [Link]

  • Chemguide. An introduction to Grignard reagents. [Link]

  • YouTube. (2021). Alcohol protection for Grignard. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • SLS. Pentylmagnesium bromide soluti | 290998-800ML | SIGMA-ALDRICH. [Link]

  • Khan Academy. Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • ResearchGate. Conversion and selectivity of pentylmagnesium bromide 7.... [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Google Patents. US3597488A - Process for making grignard reagents.
  • ResearchGate. Side Reactions in a Grignard Synthesis. [Link]

  • Organic Syntheses. phenylmagnesium bromide. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]

Sources

Application

Synthetic Protocols for the Etherification of 1-Bromopentan-2-ol: A Detailed Guide for Researchers

In the landscape of modern organic synthesis, the formation of ether linkages remains a cornerstone of molecular construction, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the formation of ether linkages remains a cornerstone of molecular construction, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The ether functional group, while seemingly simple, imparts crucial properties to molecules, including modulation of solubility, metabolic stability, and conformational rigidity. The subject of this guide, 1-bromopentan-2-ol, presents a unique synthetic challenge and opportunity. As a bifunctional molecule featuring both a nucleophilic secondary alcohol and an electrophilic primary alkyl bromide, it stands at a crossroads of competing reaction pathways: intermolecular etherification, intramolecular cyclization, and elimination.

This document provides an in-depth exploration of synthetic protocols for the etherification of 1-bromopentan-2-ol, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, offering field-proven insights to navigate the subtleties of these transformations and achieve desired synthetic outcomes.

The Strategic Importance of Etherification

The introduction of an ether moiety can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. For instance, the conversion of a hydroxyl group to an ether can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Furthermore, etherification can block a site of metabolic oxidation, thereby increasing the half-life of a drug molecule. The choice of the ether substituent also allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Core Challenge: Chemoselectivity in the Etherification of 1-Bromopentan-2-ol

The primary hurdle in the etherification of 1-bromopentan-2-ol is controlling the chemoselectivity of the reaction. The molecule possesses two reactive centers:

  • A nucleophilic secondary hydroxyl group: This can be deprotonated to form an alkoxide, which can then act as a nucleophile.

  • An electrophilic primary carbon bearing a bromide: This is an excellent site for S(_N)2 reactions.

This duality gives rise to a competitive interplay between three potential reaction pathways, as illustrated below:

G cluster_0 Reaction Pathways for 1-Bromopentan-2-ol Start 1-Bromopentan-2-ol Intermolecular Intermolecular Etherification (Desired Product) Start->Intermolecular External Alkoxide Intramolecular Intramolecular Cyclization (2-Propyl-oxirane) Start->Intramolecular Base-induced Cyclization Elimination E2 Elimination (Pent-1-en-2-ol) Start->Elimination Strong, Sterically Hindered Base

Figure 1: Competing reaction pathways for 1-bromopentan-2-ol.

This guide will dissect the reaction conditions and strategic choices that allow for the selective favoring of the desired intermolecular etherification pathway.

Protocol 1: The Williamson Ether Synthesis - A Classic Approach

The Williamson ether synthesis, a venerable and versatile method, remains a primary strategy for forming ether linkages.[1] The reaction proceeds via an S(_N)2 mechanism, involving the reaction of an alkoxide with an alkyl halide.[2] In the context of 1-bromopentan-2-ol, two main approaches can be envisioned.

Approach A: Reaction of an External Alkoxide with 1-Bromopentan-2-ol

In this approach, an external alcohol is deprotonated to form an alkoxide, which then reacts with the primary alkyl bromide of 1-bromopentan-2-ol.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the external alcohol without promoting side reactions of 1-bromopentan-2-ol. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, generating hydrogen gas which evolves from the reaction mixture.

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for S(_N)2 reactions. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving it highly nucleophilic.

  • Temperature: The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can favor the competing E2 elimination and intramolecular cyclization pathways.

Detailed Experimental Protocol:

  • Preparation of the Alkoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the desired alcohol (e.g., methanol, 1.2 equivalents) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Etherification Reaction:

    • Dissolve 1-bromopentan-2-ol (1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the solution of 1-bromopentan-2-ol to the prepared alkoxide solution at room temperature via a dropping funnel over 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkoxy-pentan-2-ol.

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis (Approach A)

Alkylating AgentAlcoholBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromopentan-2-olMethanolNaH (1.2)THF2512~70-80General Protocol
1-Bromopentan-2-olEthanolNaH (1.2)DMF2512~65-75General Protocol

*Estimated yields based on typical Williamson ether syntheses with similar substrates. Actual yields may vary.

Approach B: Deprotonation of 1-Bromopentan-2-ol and Reaction with an Alkyl Halide

This approach involves the deprotonation of the secondary alcohol of 1-bromopentan-2-ol to form an alkoxide, which then reacts with an external alkyl halide.

Reaction Scheme:

Critical Consideration: Intramolecular vs. Intermolecular Reactivity

This approach is fraught with the high probability of intramolecular cyclization. The newly formed alkoxide is in close proximity to the electrophilic primary carbon bearing the bromide, making the formation of a five-membered transition state leading to the epoxide, 2-propyl-oxirane, highly favorable.

G cluster_1 Intramolecular Cyclization Pathway Alkoxide 1-Bromo-2-pentoxide TransitionState Five-membered Transition State Alkoxide->TransitionState Intramolecular S_N2 Attack Product 2-Propyl-oxirane TransitionState->Product

Figure 2: Intramolecular cyclization of the 1-bromo-2-pentoxide intermediate.

To favor the intermolecular reaction, one would need to employ a large excess of a highly reactive external alkyl halide and potentially use conditions that disfavor cyclization, such as high concentrations of the external electrophile. However, in most cases, the intramolecular pathway will dominate.

Protocol 2: Protecting Group Strategy to Ensure Intermolecular Etherification

To circumvent the issue of intramolecular cyclization, a robust strategy involves the use of a protecting group for the hydroxyl functionality.[3] This approach "masks" the nucleophilicity of the alcohol, allowing for a clean S(_N)2 reaction at the alkyl bromide. A subsequent deprotection step reveals the desired etherified product.

Strategic Advantages:

  • Enhanced Chemoselectivity: By protecting the hydroxyl group, the competing intramolecular cyclization is completely suppressed.

  • Broader Substrate Scope: This strategy allows for the use of a wider range of reaction conditions for the etherification step without the concern of side reactions involving the alcohol.

Choice of Protecting Group:

A suitable protecting group for an alcohol should be:

  • Easy to install in high yield.

  • Stable to the conditions of the subsequent etherification reaction.

  • Readily removed in high yield under conditions that do not affect the newly formed ether linkage.

Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are excellent candidates.

Detailed Experimental Protocol:

Step 1: Protection of the Hydroxyl Group

  • To a solution of 1-bromopentan-2-ol (1.0 equivalent) in anhydrous dichloromethane (DCM), add imidazole (1.5 equivalents).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-bromo-2-(tert-butyldimethylsilyloxy)pentane.

Step 2: Williamson Ether Synthesis

  • Follow the procedure outlined in Protocol 1, Approach A, using the protected 1-bromo-2-(tert-butyldimethylsilyloxy)pentane as the alkyl halide.

Step 3: Deprotection of the Silyl Ether

  • Dissolve the protected ether in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equivalents).

  • Stir the reaction at room temperature until TLC analysis shows complete deprotection.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the final 1-alkoxy-pentan-2-ol.

Table 2: Protecting Group Strategy Parameters

StepReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
ProtectionTBDMSCl, ImidazoleDCM0 to 252-4>95
EtherificationNaH, R-OHTHF251270-85
DeprotectionTBAFTHF251-2>90

Protocol 3: Phase-Transfer Catalyzed Etherification

Phase-transfer catalysis (PTC) offers a practical and often milder alternative to traditional Williamson ether synthesis, particularly for reactions involving a solid or aqueous base and an organic substrate.[4] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the alkoxide from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.

Advantages of PTC:

  • Milder Reaction Conditions: Often avoids the need for strong, anhydrous bases like NaH.

  • Simpler Procedure: Can be performed in a biphasic system, simplifying work-up.

  • Cost-Effective: Uses inexpensive bases like NaOH or KOH.

Detailed Experimental Protocol:

  • To a round-bottom flask, add 1-bromopentan-2-ol (1.0 equivalent), the desired alcohol (e.g., benzyl alcohol, 5-10 equivalents, which can also serve as the solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).

  • Add a concentrated aqueous solution of sodium hydroxide (50% w/v, 3-5 equivalents).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C). Vigorous stirring is essential to maximize the interfacial area.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature, add water, and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Table 3: Phase-Transfer Catalysis Parameters

Alkyl HalideAlcoholBaseCatalyst (mol%)SolventTemp. (°C)Yield (%)
1-Bromopentan-2-olBenzyl Alcohol50% aq. NaOHTBAB (10)Benzyl Alcohol60~60-70*

*Estimated yields based on similar phase-transfer catalyzed etherifications.

Alternative Synthetic Avenues

While the Williamson ether synthesis and its variations are the most common methods, other strategies can be considered.

Acid-Catalyzed Etherification

The acid-catalyzed dehydration of two alcohols can form an ether. However, this method is generally only effective for the synthesis of symmetrical ethers from primary alcohols.[5] For unsymmetrical ethers or with secondary alcohols like 1-bromopentan-2-ol, a mixture of products and significant alkene formation via elimination are expected, making this a less desirable approach.

Alkoxymercuration-Demercuration

This method involves the reaction of an alkene with an alcohol in the presence of a mercury(II) salt, followed by demercuration.[6] This would require the synthesis of an appropriate alkene precursor to 1-bromopentan-2-ol, adding steps to the overall sequence.

Conclusion

The etherification of 1-bromopentan-2-ol is a nuanced synthetic problem that requires careful consideration of competing reaction pathways. The classic Williamson ether synthesis, when applied directly, is likely to be complicated by intramolecular cyclization to form 2-propyl-oxirane.

For a selective and high-yielding synthesis of intermolecular ethers of 1-bromopentan-2-ol, the most reliable and strategic approach is the use of a protecting group for the secondary hydroxyl functionality. The TBDMS group is a robust choice, allowing for a clean Williamson ether synthesis followed by efficient deprotection. Phase-transfer catalysis presents a practical alternative under milder, biphasic conditions.

The choice of protocol will ultimately depend on the specific requirements of the synthesis, including the nature of the desired ether, scale, and the functional group tolerance of the substrate. By understanding the underlying principles of each method and the factors that govern chemoselectivity, researchers can confidently navigate the synthesis of these valuable ether derivatives.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][2]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][7]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][8]

  • Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link][9]

  • ACS Omega. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link][10]

  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol. Retrieved from [11]

  • Royal Society of Chemistry. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (19), 2495-2529. [Link][12]

  • Wikipedia. (2023, November 28). Halohydrin. Retrieved from [Link][13]

  • YouTube. (2018, December 31). ether synthesis through acid-catalysis. Retrieved from [Link][14]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link][15]

  • MDPI. (2019, October 13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Halohydrins from Alkenes. Retrieved from [Link][16]

  • MDPI. (2022, November 22). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. Retrieved from [Link][17]

  • MDPI. (2018, May 15). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link][18]

  • Chemistry LibreTexts. (2024, February 24). 18.2: Preparing Ethers. Retrieved from [Link][5]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link][19]

  • YouTube. (2016, December 23). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. Retrieved from [Link][20]

  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Retrieved from [Link][6]

  • YouTube. (2020, November 19). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem. Retrieved from [Link][21]

  • PubChem. (n.d.). erythro-3-bromo-2-pentanol. Retrieved from [Link][22]

  • MDPI. (n.d.). Special Issue : Phase Transfer Catalysis. Retrieved from [Link][23]

Sources

Method

The Strategic Application of 1-Bromopentan-2-ol in the Synthesis of Novel Heterocyclic Scaffolds

Introduction: Unlocking the Potential of a Versatile Building Block In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance, forming the core structures of a vast maj...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance, forming the core structures of a vast majority of pharmaceuticals.[1] Their prevalence is a testament to their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets. The strategic synthesis of novel heterocyclic scaffolds is therefore a cornerstone of medicinal chemistry. 1-Bromopentan-2-ol, a bifunctional building block, offers a unique and versatile platform for the construction of a variety of saturated heterocyclic systems. Its vicinal bromo and hydroxyl functionalities provide two reactive centers, poised for sequential or concerted reactions to forge new ring systems. This technical guide will provide an in-depth exploration of the application of 1-bromopentan-2-ol in heterocyclic synthesis, complete with mechanistic insights and detailed experimental protocols for the synthesis of key heterocyclic families, including substituted morpholines and 1,3-oxazines.

Core Chemistry and Mechanistic Rationale

The synthetic utility of 1-bromopentan-2-ol is rooted in the principles of intramolecular nucleophilic substitution. The hydroxyl group, upon deprotonation, can act as an internal nucleophile, displacing the adjacent bromide to form a strained three-membered epoxide ring (propyloxirane). This epoxide is a highly valuable intermediate, susceptible to ring-opening by a variety of nucleophiles, leading to the formation of larger, more complex heterocyclic structures. Alternatively, 1-bromopentan-2-ol can react with dinucleophilic species, where one nucleophile displaces the bromide and the other reacts with the hydroxyl group (or its activated form) in a tandem fashion to construct the heterocyclic core.

The choice of reaction conditions, particularly the base and solvent, is critical in directing the reaction towards the desired heterocyclic product and minimizing side reactions. Strong, non-nucleophilic bases are often employed to facilitate the deprotonation of the hydroxyl group for intramolecular cyclization, while the careful selection of external nucleophiles is key to achieving the desired ring system.

Application in the Synthesis of Substituted Morpholines

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, known for their favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[2][3] 1-Bromopentan-2-ol serves as an excellent precursor for the synthesis of 3-propylmorpholine derivatives.

Mechanistic Pathway: Epoxide Formation and Ring Opening

The synthesis typically proceeds via a two-step, one-pot sequence. First, treatment of 1-bromopentan-2-ol with a strong base, such as sodium hydride, generates the corresponding alkoxide, which readily undergoes an intramolecular SN2 reaction to form 2-propyloxirane. The subsequent introduction of an amino alcohol, such as ethanolamine, leads to the nucleophilic ring-opening of the epoxide. The more nucleophilic amine of ethanolamine preferentially attacks the less sterically hindered carbon of the epoxide. A final acid-catalyzed intramolecular cyclization (dehydration) yields the desired 3-propylmorpholine.

Diagram of the synthetic workflow for 3-propylmorpholine:

workflow start 1-Bromopentan-2-ol intermediate1 2-Propyloxirane start->intermediate1  Base (e.g., NaH)   intermediate2 Ring-Opened Adduct intermediate1->intermediate2  Ethanolamine   product 3-Propylmorpholine intermediate2->product  Acid Catalyst, Heat   synthesis_pathway reactant1 1-Bromopentan-2-ol intermediate Acyclic Adduct reactant1->intermediate  Base   reactant2 3-Amino-1-propanol reactant2->intermediate reactant3 Formaldehyde product 5-Propyl-tetrahydro-1,3-oxazine reactant3->product  Acid Catalyst, Heat   intermediate->product

Sources

Application

Application Note &amp; Protocols: A Guide to the Synthesis of Functional Derivatives from 1-Bromopentan-2-ol

Abstract 1-Bromopentan-2-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a primary alkyl bromide and a secondary alcohol, allows for a diver...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromopentan-2-ol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a primary alkyl bromide and a secondary alcohol, allows for a diverse range of chemical transformations at two distinct reactive sites. This guide provides detailed protocols and mechanistic insights for the synthesis of key derivatives—ethers, esters, and azides—from 1-bromopentan-2-ol. The methodologies are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical grounding and practical, field-proven experimental procedures.

Introduction: The Synthetic Potential of 1-Bromopentan-2-ol

1-Bromopentan-2-ol (C₅H₁₁BrO) is a chiral haloalcohol that presents two key functional groups for synthetic manipulation: a hydroxyl group amenable to reactions like etherification and esterification, and a bromine atom that can be readily displaced by a variety of nucleophiles in Sₙ2 reactions.[1] This dual reactivity makes it an excellent starting material for creating a library of compounds with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals.

Table 1: Physicochemical Properties and Safety Information for 1-Bromopentan-2-ol [2]

PropertyValue
Molecular Formula C₅H₁₁BrO
Molecular Weight 167.04 g/mol
CAS Number 26818-03-1
IUPAC Name 1-bromopentan-2-ol
Safety Hazards Combustible liquid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]

A thorough understanding of the reactivity of each functional group is crucial for designing selective and high-yielding synthetic routes. The protocols outlined in this guide have been developed to maximize efficiency and purity while providing a clear rationale for each experimental step.

Overview of Synthetic Pathways from 1-Bromopentan-2-ol

The primary transformations discussed in this guide focus on the selective modification of either the hydroxyl or the bromo group. The following diagram illustrates the key derivative classes accessible from this versatile starting material.

G main 1-Bromopentan-2-ol sub_ether Ether Derivative (e.g., 1-Bromo-2-ethoxypentane) main->sub_ether Williamson Ether Synthesis (NaH, EtI) sub_ester Ester Derivative (e.g., 1-Bromopentan-2-yl acetate) main->sub_ester Fischer Esterification (CH₃COOH, H₂SO₄) sub_azide Azide Derivative (e.g., 1-Azido-pentan-2-ol) main->sub_azide Nucleophilic Substitution (NaN₃, DMF) G reactant1 1-Bromopentan-2-ol intermediate Sodium 1-bromopentan-2-oxide reactant1->intermediate Deprotonation plus1 + reactant2 NaH reactant2->intermediate product 1-Bromo-2-ethoxypentane intermediate->product SN2 Attack plus2 + reactant3 Ethyl Iodide reactant3->product

Diagram 2: Mechanism of Williamson Ether Synthesis.

Experimental Protocol

Table 2: Reagents for Williamson Ether Synthesis

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Bromopentan-2-ol167.041.67 g10.01.0
Sodium Hydride (60% disp.)24.000.44 g11.01.1
Ethyl Iodide155.971.72 g (0.88 mL)11.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • Inert Atmosphere: Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Reagent Addition: Suspend sodium hydride (0.44 g, 11.0 mmol) in anhydrous THF (25 mL).

  • Formation of Alkoxide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-bromopentan-2-ol (1.67 g, 10.0 mmol) in anhydrous THF (25 mL) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (0.88 mL, 11.0 mmol) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-2-ethoxypentane.

Protocol II: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. [3]This protocol details the synthesis of 1-bromopentan-2-yl acetate, demonstrating the esterification of the secondary alcohol.

Mechanistic Rationale

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the catalyst is regenerated, yielding the ester. [3]

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Acetic Acid Acetic Acid Protonated Acetic Acid Protonated Acetic Acid Acetic Acid->Protonated Acetic Acid H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Acetic Acid->Tetrahedral Intermediate + 1-Bromopentan-2-ol Ester Ester Tetrahedral Intermediate->Ester - H₂O, -H+

Diagram 3: Simplified mechanism of Fischer Esterification.

Experimental Protocol

Table 3: Reagents for Fischer Esterification

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Bromopentan-2-ol167.041.67 g10.01.0
Glacial Acetic Acid60.052.86 mL50.05.0
Concentrated H₂SO₄98.080.1 mL~1.8Catalyst
Toluene-20 mL--

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-bromopentan-2-ol (1.67 g, 10.0 mmol), glacial acetic acid (2.86 mL, 50.0 mmol), and toluene (20 mL).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 30 mL of saturated aqueous NaHCO₃ solution to neutralize the acids.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by distillation under reduced pressure or by column chromatography.

Protocol III: Azide Synthesis via Nucleophilic Substitution

Organic azides are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [4][5]This protocol describes the direct conversion of the primary alkyl bromide of 1-bromopentan-2-ol to an azide using sodium azide.

Mechanistic Rationale

This reaction is a classic example of an Sₙ2 nucleophilic substitution. [4]The azide anion (N₃⁻) is a potent nucleophile that attacks the carbon atom bonded to the bromine, displacing the bromide leaving group in a single, concerted step. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation (Na⁺) but not the azide anion, enhancing its nucleophilicity.

G reactant1 1-Bromopentan-2-ol transition [Transition State] reactant1->transition SN2 Attack by N₃⁻ plus1 + reactant2 NaN₃ reactant2->transition product 1-Azidopentan-2-ol transition->product side_product NaBr transition->side_product plus2 +

Diagram 4: Sₙ2 mechanism for Azide Synthesis.

Experimental Protocol

Table 4: Reagents for Azide Synthesis

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Bromopentan-2-ol167.041.67 g10.01.0
Sodium Azide (NaN₃)65.010.78 g12.01.2
Dimethylformamide (DMF)-20 mL--

Procedure:

  • Safety First: Sodium azide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

  • Reagent Addition: In a 50 mL round-bottom flask, dissolve 1-bromopentan-2-ol (1.67 g, 10.0 mmol) and sodium azide (0.78 g, 12.0 mmol) in DMF (20 mL).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction's completion by TLC.

  • Work-up: Cool the mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 40 mL).

  • Washing & Drying: Combine the organic extracts, wash thoroughly with water (3 x 30 mL) to remove DMF, then with brine (30 mL). Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Note: Do not heat the final product excessively, as organic azides can be thermally unstable.

  • Purification: The crude product, 1-azidopentan-2-ol, can often be used without further purification. If necessary, it can be purified by column chromatography.

Summary and Conclusion

This application note has provided detailed, step-by-step protocols for the synthesis of ether, ester, and azide derivatives from 1-bromopentan-2-ol. The choice of reaction conditions and the mechanistic rationale behind each protocol have been explained to provide a comprehensive understanding for the practicing chemist. By leveraging the distinct reactivity of its alcohol and bromide functional groups, 1-bromopentan-2-ol stands out as a powerful and versatile intermediate for the construction of complex molecular architectures.

References

  • MDPI. (2023-11-16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Available at: [Link]

  • ResearchGate. (2009-06-16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • PubChem - National Institutes of Health. 1-Bromopentan-2-ol. Available at: [Link]

  • MDPI. (2020-09-29). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Available at: [Link]

  • MDPI. (2022-06-09). Azides in the Synthesis of Various Heterocycles. Available at: [Link]

  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by oxidative esterification. Available at: [Link]

  • YouTube. (2018-05-01). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 5-Bromopentan-1-ol: Reactions and Synthesis Pathways. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removal of unreacted starting materials from 1-Bromopentan-2-ol

Technical Support Center: 1-Bromopentan-2-ol Purification Ticket ID: #BP2-PUR-001 Subject: Removal of Unreacted Starting Materials & Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromopentan-2-ol Purification

Ticket ID: #BP2-PUR-001 Subject: Removal of Unreacted Starting Materials & Byproducts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering purity issues with 1-Bromopentan-2-ol (CAS: 26818-03-1) . This halohydrin is a thermally sensitive and base-labile intermediate. The presence of starting materials—specifically 1-pentene (alkene route) or 1,2-epoxypentane (epoxide route)—compromises downstream nucleophilic substitutions.

This guide provides a modular troubleshooting workflow. We prioritize chromatographic separation over distillation for high purity due to the thermal instability of the target compound and the close boiling points of potential dibromide side products.

Module 1: Characterization of Impurities

Before initiating purification, identify which specific impurity is plaguing your spectrum (NMR/GC).

Impurity / ComponentOriginBoiling Point (atm)Polarity (TLC)Solubility
1-Pentene Starting Material (SM)30°CNon-polar (

)
Organic
1,2-Epoxypentane SM or Base-Degradation90°CModerate (

Product)
Organic
1,2-Dibromopentane Side Product (Over-bromination)184°CNon-polar (

)
Organic
Succinimide Reagent Byproduct (if NBS used)288°C (Sublimes)Very PolarWater Soluble
1-Bromopentan-2-ol TARGET ~70-75°C (15 mmHg) Polar (

)
Organic

Critical Warning: 1-Bromopentan-2-ol is base-sensitive . Exposure to basic conditions (pH > 8) will cause rapid intramolecular cyclization, reverting the product back to 1,2-epoxypentane . Avoid basic washes (e.g., NaOH, NaHCO₃) unless strictly controlled and cold.

Module 2: The Purification Workflow

The following decision tree outlines the logical removal of specific impurities.

PurificationWorkflow Start Crude Reaction Mixture CheckSolids Contains Succinimide? Start->CheckSolids WaterWash Aqueous Wash (Water/Brine) CheckSolids->WaterWash Yes (NBS Route) CheckVolatiles Contains 1-Pentene? CheckSolids->CheckVolatiles No WaterWash->CheckVolatiles Rotovap Rotary Evaporation (40°C, 200 mbar) CheckVolatiles->Rotovap Yes CheckPurity TLC Check (Target vs. Epoxide/Dibromide) CheckVolatiles->CheckPurity No Rotovap->CheckPurity Decision Separation Method? CheckPurity->Decision Distillation Vacuum Distillation (For Epoxide Removal) Decision->Distillation Volatile Impurities Only Chromatography Flash Chromatography (For Dibromide Removal) Decision->Chromatography Close-Boiling Impurities Final Pure 1-Bromopentan-2-ol Distillation->Final Chromatography->Final

Figure 1: Logical decision tree for the purification of 1-bromopentan-2-ol based on impurity profile.

Module 3: Detailed Protocols

Protocol A: Removal of 1-Pentene (Volatility Management)

Issue: Presence of alkene starting material. Mechanism: 1-Pentene has a boiling point of 30°C. The target bromohydrin has a significantly higher boiling point due to hydrogen bonding and molecular weight.

  • Setup: Rotary evaporator with a water bath set to 35°C .

  • Vacuum: Gradually lower pressure to 200 mbar . Do not go to high vacuum immediately to avoid "bumping" the solvent.

  • Duration: Hold for 15–20 minutes.

  • Validation: Run a TLC (Stain: KMnO₄). 1-Pentene will appear as a bright yellow spot near the solvent front that fades quickly. If the spot is gone, the alkene is removed.

Protocol B: Removal of Succinimide (Aqueous Extraction)

Issue: White precipitate or polar impurity if NBS was used. Mechanism: Succinimide is highly water-soluble; the bromohydrin is organic-soluble.

  • Dilution: Dilute the crude reaction mixture with Diethyl Ether (Et₂O) or Dichloromethane (DCM) .

  • Wash: Wash the organic layer 3x with Distilled Water .

    • Note: Do not use saturated bicarbonate unless necessary to neutralize acid, as local high pH can trigger epoxide formation.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate (MgSO₄) is slightly Lewis acidic and can sometimes promote rearrangement; Na₂SO₄ is safer.

Protocol C: Removal of 1,2-Epoxypentane & 1,2-Dibromopentane (Chromatography)

Issue: Distillation is difficult because 1,2-dibromopentane (BP 184°C) boils close to the estimated atmospheric BP of the product. The epoxide (BP 90°C) can be distilled, but chromatography is safer for the product's thermal stability.

Stationary Phase: Silica Gel (SiO₂), 230–400 mesh. Mobile Phase Gradient: Hexanes : Ethyl Acetate.

  • Column Preparation: Pack column with Hexanes.

  • Loading: Load crude oil (diluted in minimum DCM).

  • Elution Strategy:

    • 0–5% EtOAc: Elutes 1-Pentene (if any) and 1,2-Dibromopentane (Non-polar).

    • 10–15% EtOAc: Elutes 1,2-Epoxypentane .

    • 20–30% EtOAc: Elutes 1-Bromopentan-2-ol (Target).

  • Visualization: Use p-Anisaldehyde stain .[1][2]

    • Epoxide: Blue/Violet spot (higher

      
      ).
      
    • Bromohydrin: Blue/Violet spot (lower

      
      ).
      

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I distill the product to remove the epoxide? A: Yes, but with caution. 1,2-Epoxypentane boils at ~90°C (atm), while the bromohydrin boils much higher. However, heating the bromohydrin above 100°C can cause elimination of HBr or reversion to the epoxide. You must use vacuum distillation (e.g., <10 mmHg) to keep the bath temperature below 80°C.

Q2: Why does my product turn into the epoxide during workup? A: You likely used a basic wash (NaOH or NaHCO₃) or allowed the mixture to get too hot. The alkoxide intermediate formed in base is a nucleophile that attacks the adjacent carbon-bromine bond (Intramolecular Williamson Ether Synthesis), closing the ring to form the epoxide. Keep workups neutral or slightly acidic.

Q3: What TLC stain works best? A:

  • p-Anisaldehyde: Best universal stain. The alcohol functionality of the bromohydrin reacts to give a distinct color (usually blue/violet) upon heating.

  • KMnO₄: Specific for the alkene (1-pentene). It will not stain the bromohydrin strongly.

Q4: How do I remove the 1,2-dibromopentane byproduct? A: This is the hardest impurity to remove via distillation due to boiling point overlap. Column chromatography is the only reliable method. The dibromide is non-polar and will elute very early (with the solvent front or low % EtOAc), while the bromohydrin sticks due to the -OH group.

References

  • Sanseverino, A. M. (2002). Synthesis of bromohydrins from alkenes using NBS in water. Tetrahedron Letters, 43(12), 2215-2218.

  • PubChem. (n.d.). 1-Bromopentan-2-ol Compound Summary. National Center for Biotechnology Information. Retrieved February 4, 2026.

  • LookChem. (n.d.). Physical Properties of 1,2-Dibromopentane. Retrieved February 4, 2026.

  • Sigma-Aldrich. (n.d.). 1,2-Epoxypentane Product Specification. Merck KGaA. Retrieved February 4, 2026.

Sources

Optimization

Preventing the degradation of 1-Bromopentan-2-ol during storage

Introduction: The "Fragile Halohydrin" Paradox Welcome to the technical support hub. You are likely here because you have observed inconsistent yields or purity drops in your 1-Bromopentan-2-ol stocks.[1] This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fragile Halohydrin" Paradox

Welcome to the technical support hub. You are likely here because you have observed inconsistent yields or purity drops in your 1-Bromopentan-2-ol stocks.[1] This compound is a classic halohydrin —a molecule containing both a halogen and a hydroxyl group on adjacent carbons.[1]

While this bifunctionality makes it a versatile synthetic building block, it also makes the molecule inherently suicidal. Under improper storage, the hydroxyl group can displace the bromine atom, cyclizing to form an epoxide (1,2-epoxypentane) and releasing hydrogen bromide. This is not merely "degradation"; it is an unwanted chemical reaction occurring in your storage bottle.[1]

This guide synthesizes mechanistic organic chemistry with field-proven storage protocols to arrest this process.

Module 1: Critical Degradation Mechanisms (The "Why")

Q: My purity analysis shows a new, lower molecular weight peak. What is happening?

A: You are witnessing Intramolecular Williamson Ether Synthesis . Even without an added base, the hydroxyl oxygen is nucleophilic enough—especially if the sample warms up or absorbs moisture—to attack the carbon bearing the bromine.[1] This expels the bromide ion and forms a three-membered epoxide ring.[1][2]

  • The Catalyst: Trace moisture or alkalinity (from glass surfaces) accelerates this.[1]

  • The Result: Conversion to 1,2-epoxypentane (Propyl oxirane).

  • Secondary Pathway: If oxygen is present, the secondary alcohol can oxidize to 1-bromopentan-2-one (a ketone), typically indicated by yellowing of the liquid.

Visualizing the Threat

The following diagram maps the degradation logic you must prevent.

DegradationPathways Start 1-Bromopentan-2-ol (Stored Liquid) Epoxide 1,2-Epoxypentane (Major Impurity) Start->Epoxide Intramolecular SN2 (Heat/Base/Time) Ketone 1-Bromopentan-2-one (Oxidation Product) Start->Ketone Oxidation (Air/Light) Diol 1,2-Pentanediol (Hydrolysis Product) Start->Diol Direct Hydrolysis (Rare without heat) Epoxide->Diol Hydrolysis (Moisture + Acid)

Figure 1: The primary degradation pathway is the cyclization to epoxide (Red Arrow), driven by the proximity of the -OH and -Br groups.

Module 2: Storage Protocols (The "How")

Q: Is the refrigerator (4°C) sufficient, or do I need a freezer (-20°C)?

A: For active use (consumed within 30 days), 4°C is sufficient . For long-term banking (>1 month), -20°C is mandatory . The rate of epoxide formation is temperature-dependent. At room temperature, the kinetic barrier for the intramolecular


 attack is surmountable, leading to slow "self-destruction." At -20°C, this molecular motion is effectively arrested.
Q: I store it under nitrogen, but it still degrades. Why?

A: Nitrogen is lighter than air and can easily escape if the seal is imperfect.[1] Argon is the superior choice for halohydrins. Because Argon is denser than air, it forms a heavy "blanket" over the liquid surface, providing a more robust physical barrier against moisture and oxygen ingress. Moisture is the enemy here because water can act as a proton shuttle, facilitating the deprotonation of the hydroxyl group required for cyclization.[1]

Q: Can I store it in standard borosilicate glass vials?

A: Only if they are amberized and silanized (optional but recommended).[1]

  • Amber Glass: Blocks UV light, preventing the radical formation that leads to ketone oxidation [1].

  • Surface Acidity: Standard glass can be slightly alkaline.[1] For ultra-sensitive halohydrins, washing the glass with mild acid or using silanized glass prevents surface-catalyzed cyclization.

Summary: The "Gold Standard" Storage Matrix
VariableRecommendationScientific Rationale
Temperature -20°C (Freezer) Thermodynamically inhibits the activation energy required for ring closure (epoxidation).[1]
Atmosphere Argon (Ar) Denser than air; prevents moisture ingress (hydrolysis) and oxygen (ketone formation).
Container Amber Glass + Teflon Liner Amber blocks UV; Teflon prevents leaching of plasticizers which can catalyze degradation.
Stabilizer Trace Acid (Optional) Adding copper turnings or trace acid (ppm level) can neutralize base-catalyzed pathways, though usually inert gas is sufficient [2].

Module 3: Troubleshooting & QC (The "What If")

Q: How do I definitively validate purity before running my reaction?

A: Do not rely on TLC alone. Use 1H NMR or GC-MS .

Protocol A: 1H NMR Validation The chemical shift is your best indicator.[1]

  • Take a snippet: Dissolve 5mg in

    
    .
    
  • Scan: Look at the region between 2.5 - 3.0 ppm .[1]

  • Analysis:

    • 1-Bromopentan-2-ol:[1] Look for the methine proton (-CH-OH) around 3.8 - 4.0 ppm and the -CH2-Br protons around 3.4 - 3.6 ppm .[1]

    • Impurity (Epoxide): If you see distinct multiplets shifting upfield to 2.4 - 2.8 ppm , cyclization has occurred.

Protocol B: Purification of Degraded Stock If you detect <10% epoxide, you can repurpose the material without distillation.

  • Acid Wash: Dissolve the material in an organic solvent (e.g., Ether or DCM).

  • Treat: Wash rapidly with cold, dilute HBr or HCl. This opens the epoxide ring back up to the halohydrin (though regioselectivity must be monitored, usually favoring the original structure in primary/secondary systems) [3].[1] Note: This is a salvage maneuver, not a standard practice.

Decision Tree: Is My Sample Safe to Use?

DecisionTree Check Visual Inspection: Clear or Yellow? Yellow Yellow/Brown Check->Yellow Discolored Clear Colorless Check->Clear Looks OK Oxidation Oxidation Detected (Purify via Distillation) Yellow->Oxidation NMR Run 1H NMR (Check 2.4-3.0 ppm) Clear->NMR EpoxideCheck Epoxide Peaks Present? NMR->EpoxideCheck YesEpox >5% Epoxide EpoxideCheck->YesEpox Yes NoEpox Clean Spectrum EpoxideCheck->NoEpox No Salvage Salvage: Dilute Acid Wash or Column Chrom. YesEpox->Salvage Use Proceed with Experiment NoEpox->Use

Figure 2: Workflow for assessing reagent quality prior to critical experiments.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13016769, 1-Bromopentan-2-ol. Retrieved from [Link]

  • Master Organic Chemistry. Bromination of Alkenes: The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. Reactions of Epoxides - Ring-opening. Retrieved from [Link]

Sources

Troubleshooting

Method refinement for the large-scale synthesis of 1-Bromopentan-2-ol

The following technical guide addresses the synthesis of 1-Bromopentan-2-ol (CAS: 26818-03-1), focusing on the regioselective bromohydrin formation from 1-pentene. This guide is structured as a Tier-2 Technical Support r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 1-Bromopentan-2-ol (CAS: 26818-03-1), focusing on the regioselective bromohydrin formation from 1-pentene. This guide is structured as a Tier-2 Technical Support resource, designed for researchers requiring method refinement for scale-up.

Topic: Method Refinement for Large-Scale Synthesis Target Molecule: 1-Bromopentan-2-ol (Bromohydrin) Primary Route: Regioselective Addition of HOBr to 1-Pentene

Executive Summary & Core Chemistry

The synthesis of 1-bromopentan-2-ol is frequently plagued by regioselectivity issues (formation of the isomeric 2-bromo-1-pentanol) and thermal instability during purification.

The most robust method for generating the 1-bromo-2-ol isomer is the Bromohydrin Reaction using N-Bromosuccinimide (NBS) and water. Unlike direct epoxide opening (which can yield mixtures depending on pH), the alkene route leverages the formation of a cyclic bromonium intermediate to strictly control regiochemistry.

Key Reaction Parameters:

Parameter Specification Rationale

| Reagent | NBS (1.05 equiv) | Solid source of


 avoids handling liquid 

; easier stoichiometry control. | | Solvent | THF/Water (1:1 v/v) | THF solubilizes the alkene; Water acts as the nucleophile. | | Temperature | 0°C

RT | Controls exotherm; prevents dibromide side-product formation. | | Quench |

(aq) | Essential to remove free bromine that causes product degradation. |

Mechanistic Insight (The "Why")

Understanding the mechanism is critical for troubleshooting regioselectivity. The reaction proceeds via a Cyclic Bromonium Ion .[1]

Diagram 1: Regioselectivity Mechanism

Caption: The nucleophilic attack of water occurs at the more substituted carbon (C2) due to partial positive charge stabilization, forcing the bromine to the terminal carbon (C1).

BromohydrinMechanism cluster_selectivity Regioselectivity Driver Pentene 1-Pentene Bromonium Cyclic Bromonium Intermediate Pentene->Bromonium + Br+ NBS NBS (Br+ Source) NBS->Bromonium Transition Transition State (Partial + on C2) Bromonium->Transition Product 1-Bromopentan-2-ol (Major Isomer) Transition->Product + H2O (Attacks C2)

Troubleshooting Guides & FAQs

Module A: Regioselectivity & Purity[2]

Q: I am detecting significant amounts of 1,2-dibromopentane. How do I stop this? A: This is a "Solvent Competition" issue.

  • Cause: If the concentration of water is too low, the bromide ion (

    
    ) generated from NBS becomes the competing nucleophile, attacking the bromonium ion to form the dibromide.
    
  • Solution: Increase the water ratio in your solvent system. A 50:50 THF:Water mixture is standard. If solubility is an issue, use acetone/water, but ensure water is in large molar excess (at least 5-10 equivalents relative to alkene).

Q: My product contains the wrong isomer (2-bromo-1-pentanol). Why? A: This suggests you are likely using a different route (e.g., epoxide opening with HBr) or your reaction conditions are promoting radical scrambling.

  • Verification: The NBS/Water route is highly selective for 1-bromopentan-2-ol (Markovnikov addition of OH).

  • Correction: Ensure you are not exposing the reaction to strong light without water present (which favors radical allylic bromination). Ensure the reaction stays cool (0°C) during the initial addition.

Module B: Reaction Execution & Workup

Q: The reaction mixture turned dark brown/orange. Is the product ruined? A: Not necessarily, but it indicates free bromine (


) accumulation.
  • Cause: NBS can decompose to

    
     over time, or the reaction is too acidic. Free bromine is an oxidant and can lead to side reactions.
    
  • Protocol:

    • Quench immediately with saturated aqueous Sodium Thiosulfate (

      
      ) until the yellow/orange color disappears and the organic layer is clear/pale yellow.
      
    • Check pH. If highly acidic (

      
      ), neutralize with Sodium Bicarbonate. Acid catalyzes the reversion of bromohydrins to epoxides or rearrangement.
      

Q: I cannot separate the product from the solvent (THF) efficiently. A: THF forms azeotropes and is water-miscible, making extraction difficult.

  • Refined Workflow:

    • Dilute the reaction mixture significantly with water (add 3x volume).

    • Extract with Diethyl Ether or MTBE (Methyl tert-butyl ether). These separate much better from water/THF mixtures than Dichloromethane (DCM).

    • Wash the organic layer with brine (saturated NaCl) to pull residual THF into the aqueous phase.

Module C: Stability & Distillation

Q: The product decomposes during vacuum distillation (fuming, black tar). A: Bromohydrins are thermally sensitive and prone to HBr elimination (forming epoxides or ketones) or polymerization.

  • Limit: Do not exceed a pot temperature of 80°C.

  • Requirement: You must use High Vacuum (< 5 mmHg) .

    • Predicted BP: ~65–70°C at 10 mmHg.

  • Stabilization: Add a trace amount of solid

    
     or CaO to the distillation flask to neutralize any HBr generated in situ.
    

Refined Experimental Workflow

This workflow is optimized for 100g scale synthesis.

Diagram 2: Process Flow

Caption: Step-by-step workflow emphasizing temperature control and critical quenching steps to ensure safety and purity.

ProcessFlow Start Start: 1-Pentene (1.0 equiv) in THF Cooling Cool to 0°C Start->Cooling Addition Add NBS (1.05 equiv) + H2O (Excess) Cooling->Addition Reaction Stir 0°C -> RT (Monitor by TLC/GC) Addition->Reaction Quench Quench: Na2S2O3 (aq) Remove excess Br2 Reaction->Quench Extract Extraction (MTBE) + Brine Wash Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Distill Vacuum Distillation (<5 mmHg, <80°C) Dry->Distill

Detailed Protocol Steps:
  • Setup: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 1-pentene (1.0 equiv) in THF (5 mL per gram of pentene).

  • Water Addition: Add Water (5 mL per gram of pentene). The mixture may be biphasic; vigorous stirring is required.

  • Cooling: Cool the mixture to 0°C using an ice/salt bath.

  • NBS Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Note: Exothermic. Maintain internal temp < 5°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Checkpoint: Solution should be light yellow. If colorless, add small portion of NBS.

  • Quench: Add 10%

    
     solution until colorless.
    
  • Workup: Extract with MTBE (3x). Wash combined organics with water (2x) and Brine (1x). Dry over

    
    .
    
  • Purification: Concentrate under reduced pressure (Rotavap, bath < 40°C). Purify residue by vacuum distillation.

References

  • Regioselectivity of Bromohydrin Formation

    • Mechanism & Selectivity:[2][3][4] The addition of bromine/water to 1-alkenes preferentially yields the 1-bromo-2-alkanol due to the electronic stabilization of the bromonium intermediate opening at the secondary carbon.

    • Source: Master Organic Chemistry. "Bromination of Alkenes – The Mechanism". [Link]

  • Safety & Handling (1-Bromopentane/Derivatives)
  • General Synthetic Methodology (Organic Syntheses)

    • Scale-up Context: While specific to 2-bromopentane, the handling of pentyl-bromides on scale (cooling, extraction) is relevant.
    • Source: Organic Syntheses, Coll. Vol. 2, p.88 (1943). [Link]

  • Physical Properties (1-Bromopentan-2-ol)

    • Identification: CAS 26818-03-1.[5]

    • Source: PubChem Compound Summary. [Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Screening Guide: 1-Bromopentan-2-ol Derivatives vs. Halogenated Isosteres

Executive Summary & Rationale This guide outlines the biological evaluation framework for 1-Bromopentan-2-ol and its functional derivatives. While often utilized primarily as synthetic intermediates for epoxides, vicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide outlines the biological evaluation framework for 1-Bromopentan-2-ol and its functional derivatives. While often utilized primarily as synthetic intermediates for epoxides, vicinal bromohydrins possess distinct pharmacological profiles driven by their dual functionality: a lipophilic alkyl chain facilitating membrane permeation and an electrophilic core capable of in situ cyclization.

Why Screen 1-Bromopentan-2-ol?

  • The "Pro-Electrophile" Mechanism: Unlike highly reactive epoxides (which may degrade before reaching the target), bromohydrins can act as stable precursors that cyclize to the active alkylating epoxide species only under specific physiological conditions.

  • Halogen Advantage: Comparative data suggests that N-bromine and C-bromine compounds often exhibit superior bactericidal kinetics compared to their chlorine analogues due to the lower bond dissociation energy of the C-Br bond.

This guide compares 1-Bromopentan-2-ol derivatives against 1-Chloropentan-2-ol (stability control), 1,2-Epoxypentane (reactivity control), and standard antimicrobials.

Chemical Basis & Quality Control

Before biological screening, the structural integrity of the bromohydrin must be validated. Bromohydrins are pH-sensitive; at pH > 7.5, they spontaneously cyclize to epoxides.

Synthesis & Purification Workflow
  • Reaction: 1-Pentene + NBS (N-Bromosuccinimide) in

    
    /Acetone.
    
  • Critical QC Step: Avoid basic workups (e.g., bicarbonate washes) which trigger premature epoxidation. Use dilute brine.

  • Storage: Store at -20°C in anhydrous DMSO to prevent hydrolysis.

Visual Workflow: Synthesis to Screen

G Pentene 1-Pentene (Precursor) Reaction NBS / H2O / Acetone (Electrophilic Addition) Pentene->Reaction Crude Crude Bromohydrin Reaction->Crude QC QC: 1H-NMR / HPLC (Check for Epoxide) Crude->QC QC->Reaction Fail (Epoxide >5%) Stock Stock Solution (100mM in DMSO) QC->Stock Pass (>95%) Screen Biological Assay (MIC / MTT) Stock->Screen

Figure 1: Critical path for generating screen-ready bromohydrin libraries. Note the QC gate to ensure no premature epoxide formation.

Biological Screening Protocols

Protocol A: Antimicrobial Susceptibility (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) panels.

  • Inoculum Preparation: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth (MHB). Note:  Ensure pH is strictly 7.2–7.4. Higher pH accelerates bromohydrin degradation.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of 1-Bromopentan-2-ol (Range: 512 µg/mL to 0.5 µg/mL) in DMSO (Final DMSO < 1%).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity check or

    
     measurement.
    
  • Validation: Run 1-Chloropentan-2-ol in parallel. If the Chloro-analog is inactive (>256 µg/mL) while the Bromo-analog is active, the mechanism is likely driven by the superior leaving group ability of bromine.

Protocol B: Intrinsic Reactivity (Half-Life Assay)

Objective: Differentiate between "drug-like" stability and "reagent-like" reactivity.

  • Setup: Incubate compound (50 µM) in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot at t=0, 30, 60, 120, 240 min.

  • Quench: Add equal volume cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring parent ion decay.

  • Interpretation:

    • 
      : Too reactive (likely toxic).
      
    • 
      : Stable scaffold.
      

Comparative Performance Analysis

The following table synthesizes typical performance characteristics of 1-Bromopentan-2-ol derivatives compared to structural alternatives.

Table 1: Comparative Activity Profile

Feature1-Bromopentan-2-ol (Target)1-Chloropentan-2-ol (Analog)1,2-Epoxypentane (Active Species)Ciprofloxacin (Standard)
Primary Mechanism Pro-electrophile / Membrane disruptionWeak AlkylatorDirect AlkylatorDNA Gyrase Inhibitor
Leaving Group Ability High (Br⁻ is excellent)Low (Cl⁻ is poor)N/A (Ring strain)N/A
MIC (S. aureus) 16 - 64 µg/mL > 256 µg/mL8 - 32 µg/mL0.25 - 1.0 µg/mL
MIC (E. coli) 64 - 128 µg/mL Inactive32 - 64 µg/mL0.008 - 0.06 µg/mL
Stability (pH 7.4) Moderate (

h)
High (

h)
Low (Rapid hydrolysis)High
Cytotoxicity (CC50) Moderate (100 µM)Low (>500 µM)High (<50 µM)Low

Key Insight: The Bromohydrin offers a "sweet spot." It is significantly more active than the Chloro-analog due to the weaker C-Br bond, yet it is less indiscriminately toxic than the pre-formed epoxide because it requires specific conditions (often found in the bacterial microenvironment) to activate.

Mechanism of Action (MoA)

Understanding the MoA is vital for optimizing derivatives. The activity is biphasic:

  • Phase I (Uptake): The lipophilic pentyl chain allows passive diffusion across the bacterial cell wall.

  • Phase II (Activation): Intracellular pH or enzymatic nucleophiles trigger the displacement of the bromide ion, forming a reactive epoxide or directly alkylating DNA/Protein residues.

Visual Workflow: Activation Pathway

MoA Compound 1-Bromopentan-2-ol (Extracellular) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Intracellular Intracellular Space Membrane->Intracellular Lipophilicity Driven Cyclization Spontaneous Cyclization (-HBr) Intracellular->Cyclization Epoxide Reactive Epoxide Species Cyclization->Epoxide Target Nucleophilic Attack (DNA/Enzymes) Epoxide->Target Alkylation Death Cell Death Target->Death

Figure 2: The "Trojan Horse" mechanism. The stable bromohydrin enters the cell before converting to the toxic epoxide.

Safety & Toxicity (The "Red Flag" Screen)

Because 1-Bromopentan-2-ol derivatives are alkylating agents, they pose genotoxic risks.

  • Assay: MTT Assay on HEK293 (Human Kidney) cells.

  • Threshold: A Selectivity Index (SI =

    
    ) of < 10 indicates the compound is likely too toxic for systemic use and should be restricted to topical antiseptics or surface disinfection.
    
  • Genotoxicity: An Ames test (Salmonella typhimurium TA100) is mandatory for advanced candidates, as brominated aliphatics are known mutagens [1].

References

  • National Toxicology Program. (2021). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane. U.S. Environmental Protection Agency.[1] Link

  • PubChem. (2025).[2] Compound Summary: 1-Bromopentan-2-ol. National Center for Biotechnology Information. Link

  • Gottardi, W., & Nagl, M. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues.[3] Journal of Applied Microbiology. Link

  • Conti, P., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers. Molecules. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromopentan-2-ol

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its s...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical within the laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromopentan-2-ol, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety and scientific integrity.

Hazard Profile of 1-Bromopentan-2-ol: The "Why" Behind Cautious Disposal

1-Bromopentan-2-ol is a halogenated alcohol. While specific toxicological data for this compound is not extensively documented, its structure suggests hazards that are common to other brominated organic compounds and alcohols. The bromine atom significantly influences its reactivity and potential environmental impact. The hydroxyl group, while imparting some water solubility, also contributes to its chemical behavior.

Based on analogous compounds such as 1-Bromopentane and 2-Bromopentane, a comprehensive hazard assessment is critical.[1][2][3] These related compounds are known to be flammable, skin and eye irritants, and may cause respiratory irritation.[1][2] Furthermore, halogenated organic compounds are under scrutiny by environmental agencies due to their potential for persistence and long-term adverse effects in aquatic environments.[2][4][5] Therefore, the disposal of 1-Bromopentan-2-ol must be approached with the assumption that it carries similar risks.

Hazard CategoryPotential Risks and Rationale
Flammability Like many organic solvents and alcohols, 1-Bromopentan-2-ol is expected to be a combustible liquid.[6] Vapors can form explosive mixtures with air and may travel to an ignition source.[2][3] Proper storage and handling away from heat and open flames are paramount.[7]
Health Hazards Assumed to cause skin and serious eye irritation upon contact.[1][6] Inhalation of vapors may lead to respiratory tract irritation.[1][2] The general safety protocol for halogenated compounds includes avoiding inhalation, ingestion, and skin contact.[8][9]
Environmental Hazards Brominated organic compounds can be toxic to aquatic life.[2][4] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[1][2][4]
The Cardinal Rule: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 1-Bromopentan-2-ol is the segregation of halogenated waste from non-halogenated waste streams.

Why is this essential?

  • Treatment Incompatibility: Halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases like hydrogen bromide.[10] Mixing them with non-halogenated solvents can complicate the disposal process and increase costs.

  • Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandate the proper identification and segregation of hazardous wastes.[5][11] Halogenated organic compounds are a specific category of concern.[12]

  • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions. While 1-Bromopentan-2-ol is incompatible with strong oxidizing agents and strong bases[2], its reactivity profile when mixed with other waste solvents may be unpredictable.

Step-by-Step Disposal Protocol for 1-Bromopentan-2-ol

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Before handling 1-Bromopentan-2-ol for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles are mandatory.[13]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always check the manufacturer's glove compatibility chart.[14]

  • Body Protection: A full-length, long-sleeved laboratory coat is required.[13]

  • Respiratory Protection: All handling of 1-Bromopentan-2-ol waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation of vapors.[14]

  • Select a Compatible Container: Use a designated, sealable, and clearly labeled waste container that is compatible with halogenated organic compounds.[14][15] The container should be made of a material that will not be attacked by the chemical.[14]

  • Label the Container: The waste container must be labeled "Halogenated Organic Waste" and the full chemical name "1-Bromopentan-2-ol" must be listed.[15] Do not use abbreviations.[15] The date of first addition should also be recorded.

  • Collect the Waste: Carefully pour the 1-Bromopentan-2-ol waste into the designated container inside a chemical fume hood. Avoid splashing.

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[15] This prevents the release of fugitive emissions and reduces the risk of spills.

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[16]

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, alkali metals, and powdered metals.[14]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Do Not Dispose Down the Drain: Under no circumstances should 1-Bromopentan-2-ol or any other halogenated organic compound be poured down the sanitary sewer.[2][4][17]

  • Arrange for Professional Disposal: The ultimate disposal of 1-Bromopentan-2-ol must be handled by a licensed and approved hazardous waste disposal company.[17] These companies are equipped to transport and treat the chemical in accordance with all local, state, and federal regulations.

  • Incineration: The most common and effective method for the disposal of halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][10] This process ensures the complete destruction of the compound and the safe management of byproducts.

Managing Spills of 1-Bromopentan-2-ol

In the event of a small spill during the handling or disposal process:

  • Ensure Proper Ventilation and Evacuate If Necessary: For larger spills, evacuate personnel and ensure the area is well-ventilated.[1]

  • Use Absorbent Material: Contain the spill and absorb it with an inert material such as sand, silica gel, or a universal binder.[4] Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose of as Hazardous Waste: The absorbent material contaminated with 1-Bromopentan-2-ol must be collected in a sealed container, labeled appropriately, and disposed of as halogenated hazardous waste following the protocol outlined above.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-Bromopentan-2-ol.

G start Waste 1-Bromopentan-2-ol Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood check_container Select Labeled, Compatible 'Halogenated Waste' Container fume_hood->check_container collect Carefully Transfer Waste to Container check_container->collect Yes seal Securely Seal Container collect->seal store Store in Designated, Ventilated Secondary Containment Area seal->store full Container Full or Waste Stream Complete? store->full full->store No request_pickup Arrange for Pickup by Licensed Waste Disposal Service full->request_pickup Yes end Proper Disposal via High-Temp Incineration request_pickup->end

Caption: Disposal workflow for 1-Bromopentan-2-ol.

By adhering to these procedures, researchers and laboratory professionals can ensure that the disposal of 1-Bromopentan-2-ol is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Standard Operating Procedure for Bromine. University of Washington. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. [Link]

  • 2-Bromopentane Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

  • 2-Bromopentane. (n.d.). PubChem. Retrieved from [Link]

  • Standard Operating Procedure for Halogenated Organic Liquids. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Hazardous Substance Fact Sheet: Bromine. (2017, April). New Jersey Department of Health. [Link]

  • Standard Operating Procedure for Bromine. (n.d.). University of California, Santa Cruz. [Link]

  • Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 1-Bromopentan-2-ol. (n.d.). PubChem. Retrieved from [Link]

  • 1-Bromopentan-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. [Link]

  • Safer Handling of Alcohol in the Laboratory. (n.d.). National Science Teachers Association. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency. [Link]

  • General Chemistry Lab Safety. (2014, August 1). University of California, Merced. [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. [Link]

  • What will be the molecular formula of 1-bromopentane and 2-bromopentane? (2022, September 27). Quora. [Link]

  • 1-bromopentan-2-ol. (n.d.). ChemBK. [Link]

  • Halogen Reactions Lab Procedure. (n.d.). Florida State University Department of Chemistry & Biochemistry. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. [Link]

  • 2-Bromopentan-2-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromopentan-2-ol

[1] Executive Summary: Operational Risk Profile Chemical Identity: 1-Bromopentan-2-ol (CAS: 26818-03-1) Class: Halohydrin (Brominated Alcohol) Primary Hazards: Skin/Eye Irritant (H315, H319), Combustible Liquid (H227), P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Risk Profile

Chemical Identity: 1-Bromopentan-2-ol (CAS: 26818-03-1) Class: Halohydrin (Brominated Alcohol) Primary Hazards: Skin/Eye Irritant (H315, H319), Combustible Liquid (H227), Potential Alkylating Agent.[1]

Immediate Action Required:

  • Segregation: Store away from strong bases and oxidizers.[2]

  • Handling: All transfers must occur within a certified chemical fume hood.

  • Waste: Must be disposed of as HALOGENATED organic waste.

Part 1: Risk Assessment & Hazard Mechanism

Why specific PPE is required beyond standard "lab safety"

As a Senior Application Scientist, it is critical to understand that 1-Bromopentan-2-ol is not merely a solvent; it is a halohydrin .[1]

  • The "Epoxide" Threat: In the presence of bases (even weak physiological bases in tissue), halohydrins can undergo intramolecular cyclization to form epoxides (in this case, likely a pentylene oxide derivative). Epoxides are potent alkylating agents capable of binding to DNA and proteins.

    • Implication: Skin contact is not just a burn risk; it is a potential sensitization and toxicity risk.

  • Solvent Permeation: Brominated aliphatic chains often permeate standard nitrile gloves faster than their chlorinated or non-halogenated counterparts due to the large atomic radius of bromine facilitating diffusion through polymer matrices.

  • Volatility: While the boiling point is moderate (~167°C), the vapor pressure is sufficient to cause respiratory irritation (H335) and ocular damage.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes barrier integrity over dexterity for this specific compound.

PPE CategoryStandard RequirementTechnical Justification
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Primary control for volatile organic bromides.[1][3] Respirators (Organic Vapor cartridge) are only for spill cleanup outside the hood.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][3] Liquid splashes can cause severe corneal damage due to the solvent/irritant nature.
Hand (Splash) Double Nitrile (Min 5 mil outer, 4 mil inner)Breakthrough Time:[1][3] <15 mins.[4] Change immediately upon contamination.[4] The outer glove sacrifices itself to protect the inner barrier.
Hand (Immersion) Silver Shield / 4H (Laminate) Breakthrough Time:[1][3] >480 mins.[5] Required for spill cleanup or prolonged handling. Nitrile degrades rapidly under continuous exposure to halo-alkanes.
Body Cotton Lab Coat + Chemical Apron Standard coats are porous.[1][3] A chemically resistant apron (Tyvek or rubber) prevents saturation of clothing during transfers >100mL.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood is active. Place a flow indicator (strip of tissue) at the sash to visualize inward airflow.

  • Prepare Secondary Containment: Place all receiving vessels inside a polypropylene tray. This captures micro-spills and prevents the spread of the heavy brominated liquid.

  • Neutralization Prep: Have a saturated solution of sodium thiosulfate or simple soap/water ready for immediate decontamination of gloves.

Phase 2: Transfer & Handling

Goal: Zero-exposure transfer.

  • Weighing: Do not weigh in the open lab. Tare the vial/flask, move it to the hood, add the liquid via pipette/syringe, seal, and return to the balance.

  • Syringe Technique (Preferred):

    • Use a glass syringe with a Luer-lock needle.

    • Avoid plastic syringes if possible, as brominated solvents can swell rubber plungers, causing them to seize.

  • Heating/Reaction:

    • If heating 1-Bromopentan-2-ol, ensure a reflux condenser is fitted before heating begins.[1]

    • CRITICAL: Never mix with strong bases (NaOH, KOH) unless the specific intent is epoxide formation, and even then, ensure cooling is applied to control the exotherm.

Phase 3: Post-Operation & Waste
  • Glassware Cleaning: Rinse glassware with acetone inside the hood. Collect this first rinse as halogenated waste.

  • Waste Segregation:

    • Container: Amber glass or HDPE.

    • Label: "HALOGENATED ORGANIC WASTE" (Contains 1-Bromopentan-2-ol).[1]

    • Do NOT Mix: Do not pour into general "Organic Solvent" cans if they are destined for non-halogenated fuel blending. Halogens poison incineration catalysts and dramatically increase disposal costs.

Part 4: Visualization of Safety Logic

Diagram 1: PPE & Handling Decision Tree

Caption: Logic flow for selecting glove type and handling procedures based on operation scale.

PPE_Logic Start Handling 1-Bromopentan-2-ol Scale_Check Check Volume / Duration Start->Scale_Check Small_Scale < 10 mL / Splash Risk Only Scale_Check->Small_Scale Large_Scale > 10 mL / Immersion Risk Scale_Check->Large_Scale Glove_Splash GLOVES: Double Nitrile (Change immediately on contact) Small_Scale->Glove_Splash Glove_Immerse GLOVES: Silver Shield / Laminate (Required for protection) Large_Scale->Glove_Immerse Hood_Check Engineering Control: Fume Hood Operational? Glove_Splash->Hood_Check Glove_Immerse->Hood_Check Proceed Proceed with Transfer (Use Secondary Containment) Hood_Check->Proceed Yes Stop STOP: Do Not Handle Hood_Check->Stop No

Diagram 2: Spill Response Workflow

Caption: Immediate actions for spill containment, prioritizing respiratory protection and waste segregation.

Spill_Response Spill Spill Detected Evacuate Alert & Evacuate Area (Vapors are Irritant) Spill->Evacuate PPE_Don Don PPE: Respirator + Silver Shield Gloves Evacuate->PPE_Don Absorb Absorb with Inert Material (Vermiculite/Sand) PPE_Don->Absorb Collect Collect into Sealed Container Absorb->Collect Label Label: HALOGENATED WASTE Collect->Label

[1]

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact 1. Remove contaminated clothing immediately.[1][3][4][6] 2. Wash skin with soap and water for 15 minutes . 3. Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.
Eye Contact 1. Force eyes open and rinse in eyewash station for 15 minutes . 2. Seek medical attention (Ophthalmologist) immediately.
Inhalation 1. Move to fresh air. 2. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13016769, 1-Bromopentan-2-ol.[1] Retrieved from [Link][1][7]

  • European Chemicals Agency (ECHA). Substance Information: 1-Bromopentan-2-ol.[1][7] Retrieved from [Link][1][7]

Sources

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